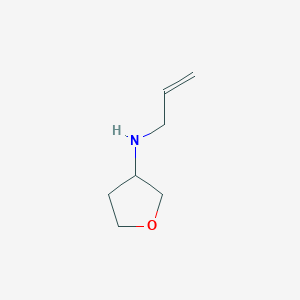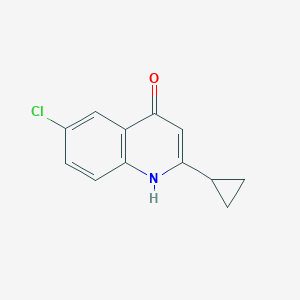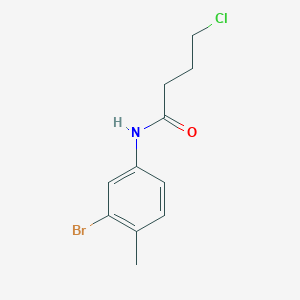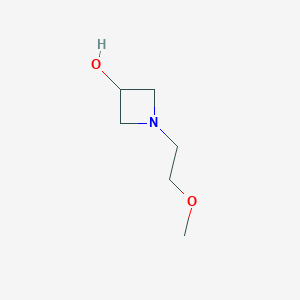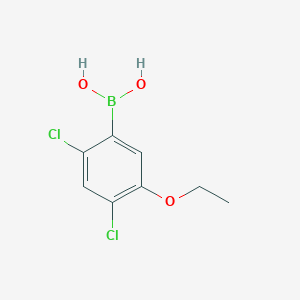
(2,4-二氯-5-乙氧基苯基)硼酸
描述
“(2,4-Dichloro-5-ethoxyphenyl)boronic acid” is a type of organoboron compound. Boronic acids are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
Synthesis Analysis
Boronic acids, including “(2,4-Dichloro-5-ethoxyphenyl)boronic acid”, are often involved in Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol . The synthesis of boronic acids generally involves the reaction of organometallic compounds with a boron reagent .Molecular Structure Analysis
The molecular formula of “(2,4-Dichloro-5-ethoxyphenyl)boronic acid” is C7H7BCl2O3 . The exact molecular weight is 220.84600 .Chemical Reactions Analysis
Boronic acids, including “(2,4-Dichloro-5-ethoxyphenyl)boronic acid”, are known for their involvement in Suzuki-Miyaura coupling reactions . They can also participate in selective hydroxylation to phenols .科学研究应用
- Boronic acids, including “(2,4-Dichloro-5-ethoxyphenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds in organic synthesis .
- The method involves the reaction of a boronic acid with a halide or pseudo-halide using a palladium catalyst .
- The reaction is mild, functional group tolerant, and the organoboron reagents used are relatively stable, readily prepared, and generally environmentally benign .
- Boronic acid-mediated cis-diol conjugation is a well-studied reaction in dynamic click chemistry .
- This chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- The mechanism of reversible kinetics of this chemistry and its applications in various fields are currently being studied .
Suzuki–Miyaura Coupling in Organic Chemistry
Boronic Acid-Based Dynamic Click Chemistry
Sensing Applications
- Boronic acids have found applications in medicinal chemistry .
- They are used in the synthesis of a variety of pharmaceuticals .
- The unique reactivity of boronic acids allows for their use in creating complex molecules with potential therapeutic effects .
- Boronic acids are used in material chemistry, particularly in the creation of polymers .
- They can form reversible covalent bonds with diols, which allows for the creation of dynamic covalent polymers .
- These polymers can respond to stimuli and have potential applications in a variety of fields .
Medicinal Chemistry
Material Chemistry
Biomedical Devices
- Boronic acids have been used to create fluorescent sensors .
- These sensors can detect molecules such as catechol and its amino-derivatives - dopamine, DOPA, and DOPAC .
- The unique properties of boronic acids allow for the creation of these sensitive and selective sensors .
- Boronic acids are used in chemical biology, particularly in the study of carbohydrate recognition .
- They can form reversible covalent bonds with diols, which allows for their use in studying biological systems .
- This has potential applications in understanding biological processes and developing new therapeutics .
Fluorescent Sensors
Chemical Biology
Supramolecular Chemistry
安全和危害
Boronic acids, including “(2,4-Dichloro-5-ethoxyphenyl)boronic acid”, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, and avoid ingestion and inhalation .
未来方向
属性
IUPAC Name |
(2,4-dichloro-5-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BCl2O3/c1-2-14-8-3-5(9(12)13)6(10)4-7(8)11/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHOCDCNPFIXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681683 | |
| Record name | (2,4-Dichloro-5-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichloro-5-ethoxyphenyl)boronic acid | |
CAS RN |
915200-81-6 | |
| Record name | (2,4-Dichloro-5-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1454505.png)
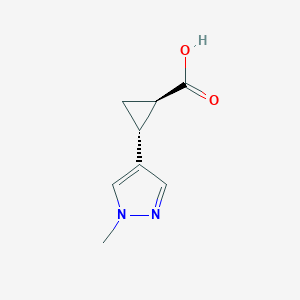
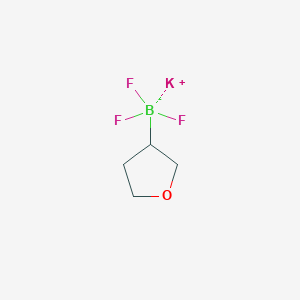
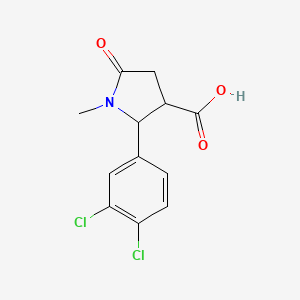
![[3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1454511.png)
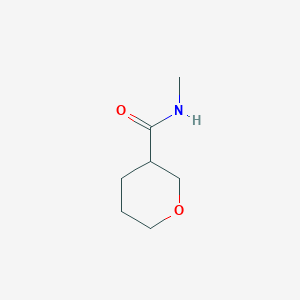

![2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde](/img/structure/B1454518.png)
![3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile](/img/structure/B1454519.png)
